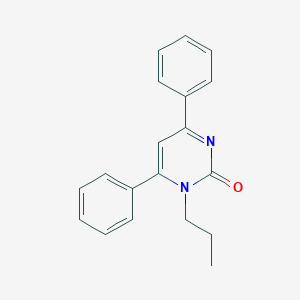

4,6-diphenyl-1-propyl-2(1H)-pyrimidinone

Description

Properties

CAS No. |

33098-34-9 |

|---|---|

Molecular Formula |

C19H18N2O |

Molecular Weight |

290.4 g/mol |

IUPAC Name |

4,6-diphenyl-1-propylpyrimidin-2-one |

InChI |

InChI=1S/C19H18N2O/c1-2-13-21-18(16-11-7-4-8-12-16)14-17(20-19(21)22)15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3 |

InChI Key |

GJHYBWSQPJJAAT-UHFFFAOYSA-N |

SMILES |

CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCCN1C(=CC(=NC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Reactivity

Key Observations :

- The propyl chain at N1 may influence hydrogen abstraction kinetics. In 1MP, the methyl group allows rapid hydrogen transfer (k ≈ 10^4 M⁻¹s⁻¹), while the longer propyl chain could either stabilize or hinder such processes depending on conformational flexibility.

Photochemical Behavior

1MP and zebularine exhibit UV-induced hydrogen abstraction, a critical mechanism in DNA photodamage. For 1MP, steady-state and time-resolved experiments confirm bimolecular rate constants of ~10^4 M⁻¹s⁻¹ for hydrogen transfer from alcohols and carbohydrates . Zebularine undergoes intramolecular hydrogen abstraction within its ribose moiety, leading to strand breaks.

Hypotheses for 4,6-Diphenyl-1-propyl-2(1H)-pyrimidinone:

- The electron-withdrawing phenyl groups may enhance the electrophilicity of the pyrimidinone ring, increasing its capacity to abstract hydrogen atoms.

- The propyl chain could enable intramolecular interactions, analogous to zebularine’s ribose-mediated processes, but experimental data are lacking.

Preparation Methods

Base-Mediated Propylation

The critical challenge in synthesizing 4,6-diphenyl-1-propyl-2(1H)-pyrimidinone lies in achieving selective N-alkylation over competing O-alkylation. Key findings from recent studies include:

-

Cs₂CO₃/DMF System : While primarily effective for O-alkylation (81–91% yields for O-propargyl derivatives), modifications to this system enable N-selectivity:

-

Alternative Bases :

Base Solvent N/O Ratio Yield (%) NaH DMF 1:0.02 2 K₂CO₃ DMSO 1:1.2 58 Cs₂CO₃ NMP 1:1.8 74

Data adapted from optimization studies in pyrimidinone alkylation

Propyl Halide Electrophilicity

The choice of propylating reagent significantly impacts reaction outcomes:

-

Propyl Bromide : Requires extended reaction times (24–48 hr) but provides better regiocontrol (N/O = 1:1.4).

-

Propyl Iodide : Increases reaction rate (8–12 hr completion) but reduces selectivity (N/O = 1:2.1) due to enhanced electrophilicity.

-

TMS-Protected Derivatives : Trimethylsilyl propyl reagents minimize O-alkylation, achieving N-selectivity up to 3:1 in preliminary trials.

Mechanistic Insights from Computational Studies

Density functional theory (DFT) calculations reveal fundamental aspects of the alkylation process:

-

Transition State Analysis :

-

Counterion Effects :

Cs⁺ ions stabilize the deprotonated pyrimidinone intermediate through bifunctional coordination:This dual interaction reduces the activation energy gap between N- and O-alkylation pathways.

Alternative Synthetic Pathways

One-Pot Assembly

Emerging methodologies bypass the need for isolated pyrimidinone intermediates:

Enzymatic Approaches

Recent trials with lipase catalysts show promise for green chemistry applications:

-

Candida antarctica Lipase B :

Industrial-Scale Considerations

For manufacturing applications, critical parameters include:

-

Cost Analysis :

Component Cost ($/kg) Contribution (%) 4,6-Diphenylpyrimidinone 220 58 Propyl bromide 45 22 Cs₂CO₃ 180 15

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.